(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 946213-61-2
Cat. No.: VC6805800
Molecular Formula: C18H16BrN3O3
Molecular Weight: 402.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946213-61-2 |
|---|---|
| Molecular Formula | C18H16BrN3O3 |
| Molecular Weight | 402.248 |
| IUPAC Name | (3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H16BrN3O3/c1-12-17(20-21-22(12)15-8-6-14(19)7-9-15)18(23)25-11-13-4-3-5-16(10-13)24-2/h3-10H,11H2,1-2H3 |
| Standard InChI Key | FPPUWSRGPSOWOB-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC(=CC=C3)OC |
Introduction
(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The (3-methoxyphenyl) and (4-bromophenyl) groups contribute to its lipophilicity and potential interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click" chemistry. This approach allows for efficient formation of the triazole moiety under mild conditions, facilitating the introduction of various substituents that can enhance biological activity.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Chemical Reactions
(3-methoxyphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions:
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Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
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Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
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Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles, such as sodium azide in dimethylformamide (DMF).
Industrial Production and Purification
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
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